molecular formula C17H15ClFNO B3461875 (E)-3-(2-CHLOROPHENYL)-N-(4-FLUOROPHENETHYL)-2-PROPENAMIDE

(E)-3-(2-CHLOROPHENYL)-N-(4-FLUOROPHENETHYL)-2-PROPENAMIDE

Cat. No.: B3461875
M. Wt: 303.8 g/mol
InChI Key: GFVHFLKJXPFYRK-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-CHLOROPHENYL)-N-(4-FLUOROPHENETHYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group, a fluorophenethyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-CHLOROPHENYL)-N-(4-FLUOROPHENETHYL)-2-PROPENAMIDE typically involves the reaction of 2-chlorobenzaldehyde with 4-fluorophenethylamine in the presence of a base to form the corresponding imine. This imine is then reduced to the amine, which is subsequently reacted with acryloyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-CHLOROPHENYL)-N-(4-FLUOROPHENETHYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl and fluorophenethyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenyl and ethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-CHLOROPHENYL)-N-(4-FLUOROPHENETHYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it valuable for various applications.

Mechanism of Action

The mechanism of action of (E)-3-(2-CHLOROPHENYL)-N-(4-FLUOROPHENETHYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied using techniques such as molecular docking, enzyme assays, and cell-based assays.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-BROMOPHENYL)-N-(4-FLUOROPHENETHYL)-2-PROPENAMIDE
  • (E)-3-(2-CHLOROPHENYL)-N-(4-METHOXYPHENETHYL)-2-PROPENAMIDE
  • (E)-3-(2-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-2-PROPENAMIDE

Uniqueness

(E)-3-(2-CHLOROPHENYL)-N-(4-FLUOROPHENETHYL)-2-PROPENAMIDE is unique due to the presence of both chlorophenyl and fluorophenethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The comparison with similar compounds highlights its unique reactivity and potential for diverse applications.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c18-16-4-2-1-3-14(16)7-10-17(21)20-12-11-13-5-8-15(19)9-6-13/h1-10H,11-12H2,(H,20,21)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVHFLKJXPFYRK-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCCC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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